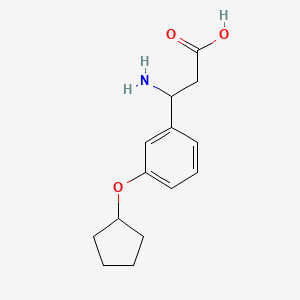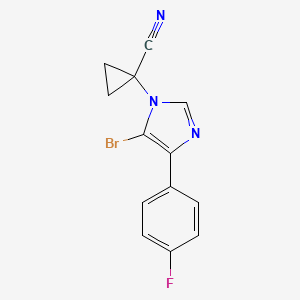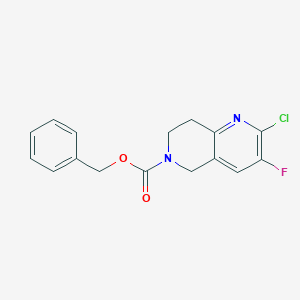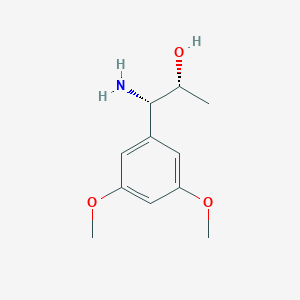
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral compound with significant interest in various fields of scientific research. This compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer. This can be done using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Utilized in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biological pathways.
Protein Interactions: Investigated for its interactions with proteins and potential therapeutic applications.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery for various diseases.
Pharmacokinetics: Studied for its pharmacokinetic properties and metabolism in the body.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The enantiomer of the compound with different chiral properties.
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The racemic mixture of the compound.
3-Amino-3-(2-methylphenyl)propan-1-OL: A similar compound without the fluorine atom.
Uniqueness
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in various applications.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
Clé InChI |
JWCDWPRUBSNVAJ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](CCO)N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)



![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)

![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)

